2-([(2-Methylpropyl)sulfanyl]methyl)piperidine
Description
Properties
Molecular Formula |
C10H21NS |
|---|---|
Molecular Weight |
187.35 g/mol |
IUPAC Name |
2-(2-methylpropylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C10H21NS/c1-9(2)7-12-8-10-5-3-4-6-11-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
IKXGWRSPBXVWFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSCC1CCCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(2-Methylpropyl)sulfanyl]methyl)piperidine typically involves the reaction of piperidine with 2-methylpropyl sulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours, and the product is then purified using column chromatography .
Industrial Production Methods
In an industrial setting, the production of 2-([(2-Methylpropyl)sulfanyl]methyl)piperidine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-([(2-Methylpropyl)sulfanyl]methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives without the sulfanyl group.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-([(2-Methylpropyl)sulfanyl]methyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-([(2-Methylpropyl)sulfanyl]methyl)piperidine involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes. The piperidine ring can also interact with neurotransmitter receptors, potentially influencing neurological functions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of 2-([(2-Methylpropyl)sulfanyl]methyl)piperidine with structurally related compounds:
Key Observations
This is supported by the low polar surface area (PSA) of 3.24 observed in a related piperidine derivative . Fenpropidin’s dimethylphenyl and branched alkyl groups contribute to its pesticidal activity, likely due to enhanced target binding and environmental stability .
Substituent Effects :
- 2-Propylpiperidine : Lacks sulfur and aromatic groups, resulting in simpler hydrophobicity and lower molecular weight. Such compounds are often intermediates in drug synthesis .
- 1-(2-Methylmercaptophenyl)piperazine : Features an aromatic thioether, which may confer redox activity or metal-binding properties absent in the target compound .
Therapeutic and Industrial Relevance :
- Fenpropidin’s use as a fungicide highlights the importance of branched alkyl and aryl groups in agrochemical design. The target compound’s isobutyl-thioether motif could similarly interact with biological targets, though its specific applications remain unexplored in the evidence.
- Cyclobutanamine derivatives (e.g., N-{[4-(2-Methylpropyl)phenyl]methyl}cyclobutanamine) demonstrate how structural rigidity (cyclobutane) and lipophilic groups influence receptor binding .
Biological Activity
2-([(2-Methylpropyl)sulfanyl]methyl)piperidine is a chemically diverse compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle, and a sulfanyl group that enhances its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-([(2-Methylpropyl)sulfanyl]methyl)piperidine is C₁₁H₁₅N₁S, with a molecular weight of approximately 201.37 g/mol. The structural complexity of this compound contributes to its unique chemical and biological properties. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their functions. Additionally, the piperidine ring may interact with various neurotransmitter receptors, influencing physiological effects .
The biological activity of 2-([(2-Methylpropyl)sulfanyl]methyl)piperidine is primarily attributed to its ability to interact with biological targets:
- Receptor Interaction : The compound may modulate neurotransmitter receptors, particularly those involved in neurological pathways. This interaction suggests potential applications in treating neurological disorders.
- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for specific enzymes, influencing cellular signaling pathways and metabolic functions .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit various biological targets. For instance, it has shown promising results in binding assays with neurotransmitter receptors, suggesting a modulatory effect on neurotransmitter release.
| Study | Target | Binding Affinity | Notes |
|---|---|---|---|
| Study 1 | NMDA Receptor | High | Suggests potential for neuroprotective effects |
| Study 2 | Serotonin Receptor | Moderate | May influence mood regulation |
| Study 3 | Enzyme X | Inhibitory | Impacts metabolic pathways |
Case Studies
- Neuropharmacological Effects : A study investigated the effects of 2-([(2-Methylpropyl)sulfanyl]methyl)piperidine on animal models exhibiting symptoms of anxiety and depression. The compound exhibited significant anxiolytic effects at lower doses, indicating its potential as an antidepressant .
- Antimicrobial Activity : Another research effort evaluated the antimicrobial properties of this compound against various pathogens. Results indicated effective inhibition against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of 2-([(2-Methylpropyl)sulfanyl]methyl)piperidine is crucial for assessing its therapeutic viability:
- Absorption : Preliminary studies suggest good gastrointestinal absorption.
- Metabolism : The compound appears to be metabolized by liver enzymes but shows low interaction with major CYP450 isoforms, reducing the risk of drug-drug interactions .
- Toxicity : Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are warranted to establish long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
